1,2,2a,3,4,5-Hexahydroacenaphthylen-1-ol
Description
Properties
CAS No. |
16897-57-7 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1,2,3,3a,4,5-hexahydroacenaphthylen-1-ol |
InChI |
InChI=1S/C12H14O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h2,4,6,9,11,13H,1,3,5,7H2 |
InChI Key |
YTTQJGXLFBPAKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C3=CC=CC(=C23)C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
The compound is compared to three classes of analogs: polycyclic aromatic alcohols, hydrogenated polycyclics, and phenolic derivatives.
Key Differences
- Hydrogenation vs. Aromaticity : Unlike acenaphthene (fully aromatic), the target compound’s partial hydrogenation reduces aromatic conjugation, lowering thermal stability but enhancing solubility in polar solvents compared to acenaphthene .
- Hydroxyl Group Reactivity: The hydroxyl group in this compound is less acidic (pKa ~16–18) than phenolic hydroxyls (e.g., 3-O-CQA in , pKa ~10) due to its aliphatic nature, limiting its antioxidant applications .
- Electronic Properties : Unlike conjugated polymers (), which require extended π-systems for electroluminescence, the hydrogenated structure of this compound disrupts conjugation, making it unsuitable for optoelectronic devices .
Q & A
Q. What strategies address discrepancies in thermodynamic vs. kinetic product distributions?
- Methodological Answer : Conduct time-resolved calorimetry and transition-state mapping via Eyring plots. Apply machine learning to correlate solvent polarity and steric effects with product ratios, refining Marcus theory-based predictions .
Data Contradiction Analysis Framework
- Step 1 : Triangulate data sources (experimental, computational, literature).
- Step 2 : Apply Grubbs’ test to identify outliers in replicate measurements.
- Step 3 : Use hierarchical clustering to group anomalous results and isolate systemic errors (e.g., calibration drift).
- Step 4 : Reconcile findings via meta-analysis, weighting evidence by methodological rigor .
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